molecular formula C14H13FN2O2 B2937408 2-[(4-Fluorophenyl)methoxy]benzohydrazide CAS No. 380335-30-8

2-[(4-Fluorophenyl)methoxy]benzohydrazide

Cat. No.: B2937408
CAS No.: 380335-30-8
M. Wt: 260.268
InChI Key: MLPXPPHDKIFDDN-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]benzohydrazide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 4-fluorobenzyl chloride with 2-hydroxybenzohydrazide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Fluorophenyl)methoxy]benzohydrazide: Similar structure but with a different position of the fluorine atom.

    Bis(4-fluorophenyl)methanol: Contains a similar fluorophenyl group but with a different functional group.

    Methyl 4-fluorobenzoate: Contains a fluorophenyl group but with an ester functional group.

Uniqueness

2-[(4-Fluorophenyl)methoxy]benzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPXPPHDKIFDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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